4,4'-Dimethylbianthrone is an organic compound classified as a polycyclic aromatic hydrocarbon. It is characterized by its two anthracene units connected through a central carbon-carbon bond, with two methyl groups attached at the 4-position of each anthracene moiety. This compound is of significant interest in various scientific fields due to its unique electronic and optical properties.
4,4'-Dimethylbianthrone falls under the category of organic compounds and more specifically, it is classified as a polycyclic aromatic compound. Its structure contributes to its classification within materials science and organic chemistry due to its potential applications in electronics and photonics.
The synthesis of 4,4'-Dimethylbianthrone can be achieved through several methods, primarily involving the coupling of anthracene derivatives. A common synthetic route includes:
The molecular structure of 4,4'-Dimethylbianthrone can be represented as follows:
CC1=CC2=C(C=C1)C(=C(C2=C(C=C3C=CC=CC3=C2)C=C(C=C3)C=C3)C=C3)C=C3These structural characteristics contribute to its stability and reactivity.
4,4'-Dimethylbianthrone can participate in various chemical reactions:
The mechanism of action for 4,4'-Dimethylbianthrone primarily involves its interactions in electronic applications:
Research indicates that its photophysical properties are influenced by the methyl substituents, which modify the electronic distribution within the molecule.
4,4'-Dimethylbianthrone has several notable applications:
This compound's unique properties make it a subject of ongoing research aimed at exploring new applications in advanced materials and electronic devices.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4